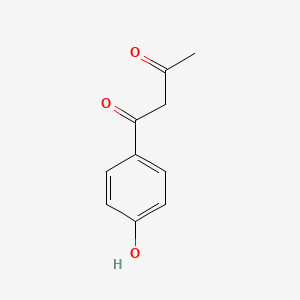
1,1'-(3,3-Dimethoxypropane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxypropane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 3,3-dimethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with various electrophiles, such as halogens or nitro groups, in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, alteration of cellular signaling pathways, and induction of specific biological responses.
Comparison with Similar Compounds
- 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene
- 1,1’-(1,3,3-trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-propene-1,3-diyl)dibenzene
Comparison: 1,1’-(3,3-Dimethoxypropane-1,1-diyl)dibenzene is unique due to its dimethoxypropane bridge, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of methoxy groups enhances its solubility in organic solvents and influences its reactivity in substitution and oxidation reactions. In contrast, compounds like 1,1’-(3-Chloro-1-propene-1,1-diyl)dibenzene have different substituents that affect their chemical behavior and applications.
Properties
CAS No. |
52108-30-2 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(3,3-dimethoxy-1-phenylpropyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-18-17(19-2)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17H,13H2,1-2H3 |
InChI Key |
OXFWMZFKIRUMQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C1=CC=CC=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
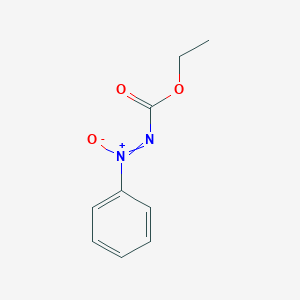


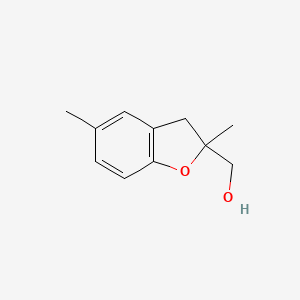

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
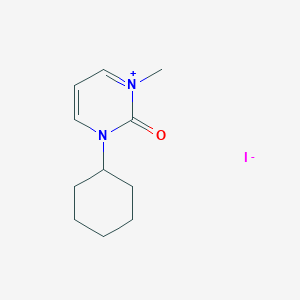

![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
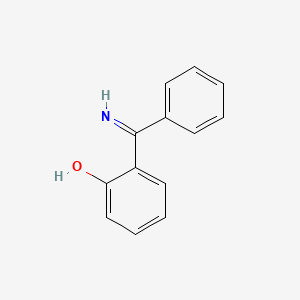
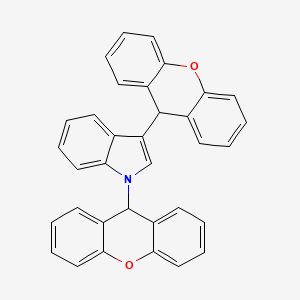
![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)
